![molecular formula C23H20ClN3O3S2 B6544537 4-[benzyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide CAS No. 946322-08-3](/img/structure/B6544537.png)

4-[benzyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

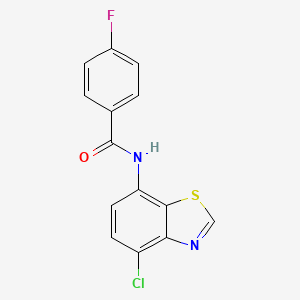

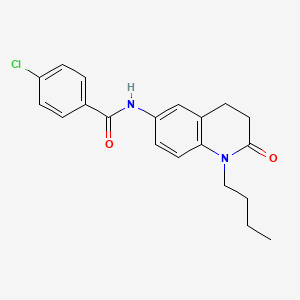

The compound “4-[benzyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide moiety, a sulfamoyl group, and a benzothiazole ring. These functional groups suggest that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings . The benzothiazole and benzamide moieties are likely to contribute to the planarity of the molecule, while the sulfamoyl group could introduce some steric hindrance .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. The benzothiazole ring is likely to be involved in electrophilic aromatic substitution reactions, while the sulfamoyl group could participate in nucleophilic substitution reactions .Scientific Research Applications

Anticancer Properties

The benzamide scaffold in this compound suggests potential anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. By targeting specific cellular pathways, this compound may inhibit tumor growth and metastasis .

Anti-Inflammatory Activity

The sulfamoyl group contributes to anti-inflammatory properties. Studies have explored its impact on inflammatory mediators, such as cytokines and prostaglandins. By modulating these pathways, the compound could be useful in treating inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease .

Antimicrobial Effects

The benzothiazole moiety has been associated with antimicrobial activity. Researchers have investigated its potential against bacteria, fungi, and even drug-resistant strains. This compound might serve as a lead for developing novel antibiotics or antifungal agents .

Neuroprotective Potential

Given the benzyl group’s presence, investigations have focused on neuroprotective effects. The compound may influence neuronal survival, synaptic plasticity, and neurotransmitter release. Researchers explore its potential in treating neurodegenerative disorders like Alzheimer’s or Parkinson’s disease .

Inhibition of Enzymes

The benzamide core often interacts with enzymes. This compound could inhibit specific enzymes involved in disease pathways. For instance, it might target kinases, proteases, or other key proteins. Such inhibition could have therapeutic implications in various disorders .

Plant Growth Regulation

Interestingly, the benzamide structure resembles plant hormones. Researchers have investigated its effects on plant growth, development, and stress responses. It may influence seed germination, root elongation, or flowering. Understanding its mode of action could lead to innovative agricultural applications .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[benzyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O3S2/c1-2-27(14-16-6-4-3-5-7-16)32(29,30)18-10-8-17(9-11-18)23(28)26-20-13-12-19(24)21-22(20)31-15-25-21/h3-13,15H,2,14H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNIPDJRTSKUHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[benzyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544459.png)

![4-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544463.png)

![2-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544473.png)

![2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544481.png)

![4-tert-butyl-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544487.png)

![3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544507.png)

![N-(4-chloro-1,3-benzothiazol-7-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B6544526.png)

![2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B6544570.png)

![2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B6544571.png)